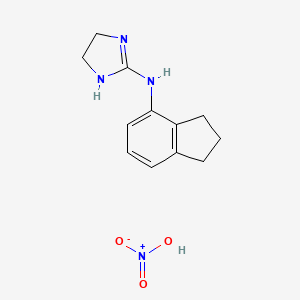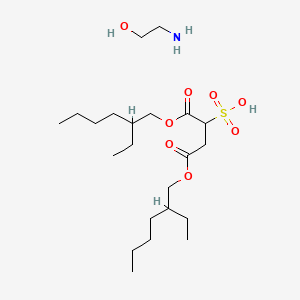
Einecs 300-743-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-743-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Einecs 300-743-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 300-743-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Einecs 300-743-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Medicine: Research in medicine explores its potential therapeutic applications and its effects on human health.
Industry: In industrial applications, this compound is used in the production of various commercial products.
Mécanisme D'action
The mechanism of action of Einecs 300-743-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Einecs 300-743-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures or properties, but each has unique characteristics that make it suitable for specific applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo. This makes it a valuable compound in various fields of research and industry.
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Its unique properties and the variety of reactions it can undergo make it an important substance in the EINECS inventory. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its potential for various applications.
Propriétés
Numéro CAS |
93963-04-3 |
|---|---|
Formule moléculaire |
C22H45NO8S |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
2-aminoethanol;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C2H7NO/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;3-1-2-4/h16-18H,5-15H2,1-4H3,(H,23,24,25);4H,1-3H2 |
Clé InChI |
JTJXNYGUWBMYAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


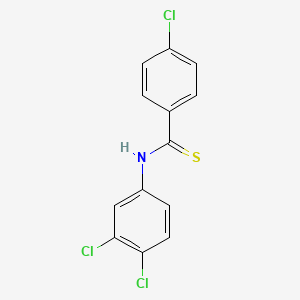
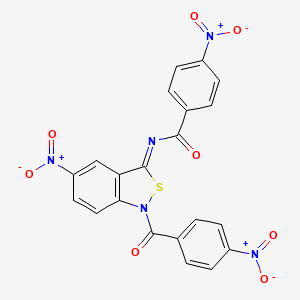
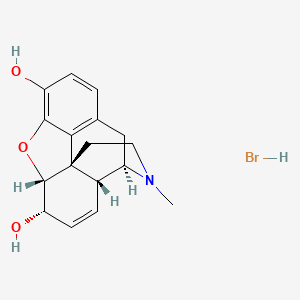

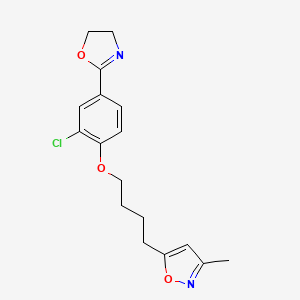
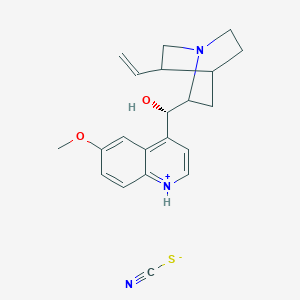
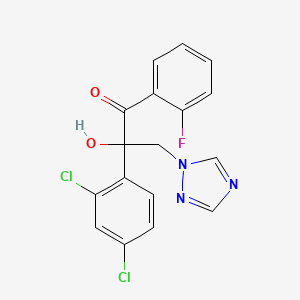
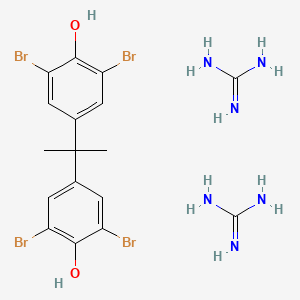

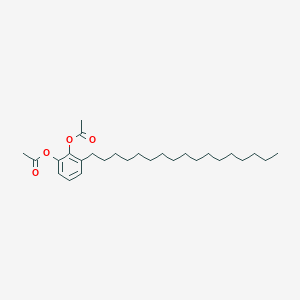
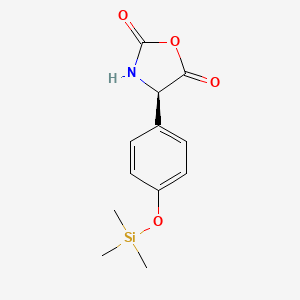

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
